HEPES HEPES 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid is a HEPES that is ethanesulfonic acid in which one of the methyl hydrogens is replaced by a 4-(2-hydroxyethyl)piperazin-1-yl group. A Good's buffer substance, pKa = 7.55 at 20 ℃. It is a HEPES and an organosulfonic acid. It is a conjugate acid of a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate. It is a tautomer of a 2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate.
Hydroxyethylpiperazine Ethane Sulfonic Acid is a zwitterionic biological buffer used in cell culture to maintain physiological pH. It is less affected by changes in carbon dioxide concentrations than bicarbonate buffers.
A dipolar ionic buffer.
Brand Name: Vulcanchem
CAS No.: 7365-45-9
VCID: VC0004645
InChI: InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)
SMILES: C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-]
Molecular Formula: C8H18N2O4S
Molecular Weight: 238.31 g/mol

HEPES

CAS No.: 7365-45-9

Cat. No.: VC0004645

Molecular Formula: C8H18N2O4S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

HEPES - 7365-45-9

Specification

Description 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid is a HEPES that is ethanesulfonic acid in which one of the methyl hydrogens is replaced by a 4-(2-hydroxyethyl)piperazin-1-yl group. A Good's buffer substance, pKa = 7.55 at 20 ℃. It is a HEPES and an organosulfonic acid. It is a conjugate acid of a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate. It is a tautomer of a 2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate.
Hydroxyethylpiperazine Ethane Sulfonic Acid is a zwitterionic biological buffer used in cell culture to maintain physiological pH. It is less affected by changes in carbon dioxide concentrations than bicarbonate buffers.
A dipolar ionic buffer.
CAS No. 7365-45-9
Molecular Formula C8H18N2O4S
Molecular Weight 238.31 g/mol
IUPAC Name 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
Standard InChI InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)
Standard InChI Key JKMHFZQWWAIEOD-UHFFFAOYSA-N
SMILES C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-]
Canonical SMILES C1CN(CCN1CCO)CCS(=O)(=O)O
Melting Point 234.0 °C

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